![molecular formula C28H22N4O8 B11280919 5-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B11280919.png)

5-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

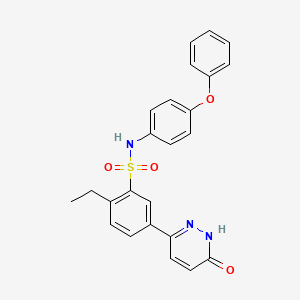

5-(2-(2,5-Dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-6,8(5H,7H)-dion ist eine komplexe organische Verbindung, die einen Quinazolin-Kern aufweist, der mit einem Dioxolring verschmolzen ist und mit verschiedenen funktionellen Gruppen substituiert ist, darunter Dimethoxyphenyl-, Oxoethyl- und Phenyl-Oxadiazol-Einheiten.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(2-(2,5-Dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-6,8(5H,7H)-dion umfasst typischerweise mehrstufige organische Synthesen. Ein möglicher Weg umfasst:

Bildung des Quinazolin-Kerns: Ausgehend von Anthranilsäure kann der Quinazolin-Kern durch Cyclisierungsreaktionen unter Verwendung geeigneter Aldehyde oder Ketone synthetisiert werden.

Einführung des Dioxolrings: Der Dioxolring kann durch eine Cyclisierungsreaktion mit Dihydroxyaceton oder ähnlichen Verbindungen eingeführt werden.

Substitution mit Dimethoxyphenyl- und Oxoethyl-Gruppen: Diese Gruppen können durch Friedel-Crafts-Acylierungs- oder Alkylierungsreaktionen eingeführt werden.

Anlagerung der Phenyl-Oxadiazol-Einheit: Dies kann durch eine Kondensationsreaktion unter Verwendung von Hydrazinderivaten und Carbonsäuren oder deren Derivaten erreicht werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dazu könnten die Verwendung von Durchflussreaktoren, fortschrittliche Reinigungsverfahren und Prinzipien der grünen Chemie gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen, was zur Bildung von Chinonen führt.

Reduktion: Reduktionsreaktionen können die Oxoethylgruppe angreifen und sie in eine Hydroxylgruppe umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen an den aromatischen Ringen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nucleophile (NH₃, OH⁻) werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Alkohole und reduzierte aromatische Verbindungen.

Substitution: Halogenierte oder aminierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann als Ligand in der Koordinationschemie für die Katalyse verwendet werden.

Materialwissenschaft:

Biologie und Medizin

Pharmakologie: Untersucht auf ihr Potenzial als Antikrebsmittel aufgrund ihrer Fähigkeit, mit DNA zu interagieren und die Zellproliferation zu hemmen.

Biochemie: Wird in Studien zur Enzyminhibition und Proteinbindung eingesetzt.

Industrie

Chemische Sensoren: Wird bei der Entwicklung von Sensoren für die Detektion spezifischer Analyten aufgrund ihrer einzigartigen elektronischen Eigenschaften eingesetzt.

Polymerscience: In Polymere eingearbeitet, um ihre mechanischen und thermischen Eigenschaften zu verbessern.

Wirkmechanismus

Die Verbindung übt ihre Wirkung hauptsächlich durch Wechselwirkungen mit biologischen Makromolekülen wie DNA und Proteinen aus. Der Quinazolin-Kern kann sich in die DNA interkalieren und die Replikations- und Transkriptionsprozesse stören. Die Oxadiazol-Einheit kann Wasserstoffbrückenbindungen mit Proteinresten bilden und die Enzymaktivität hemmen. Diese Wechselwirkungen können in Krebszellen Apoptose auslösen oder das Wachstum von Krankheitserregern hemmen.

Wirkmechanismus

The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The quinazoline core can intercalate into DNA, disrupting replication and transcription processes. The oxadiazole moiety can form hydrogen bonds with protein residues, inhibiting enzyme activity. These interactions can trigger apoptosis in cancer cells or inhibit the growth of pathogens.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Quinazolinderivate: Wie Gefitinib und Erlotinib, die als Tyrosinkinaseinhibitoren in der Krebstherapie eingesetzt werden.

Oxadiazolderivate: Umfassen Verbindungen wie Raltegravir, einen HIV-Integraseinhibitor.

Einzigartigkeit

Die einzigartige Kombination des Quinazolin-Kerns mit dem Dioxolring und der Phenyl-Oxadiazol-Einheit verleiht dieser Verbindung besondere elektronische und sterische Eigenschaften, die ihr Potenzial als multifunktionales Mittel in verschiedenen Bereichen verstärken. Ihre Fähigkeit, vielfältige chemische Reaktionen einzugehen, und ihre breite Palette an Anwendungen machen sie zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung.

Eigenschaften

Molekularformel |

C28H22N4O8 |

|---|---|

Molekulargewicht |

542.5 g/mol |

IUPAC-Name |

5-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |

InChI |

InChI=1S/C28H22N4O8/c1-36-17-8-9-22(37-2)19(10-17)21(33)13-31-20-12-24-23(38-15-39-24)11-18(20)27(34)32(28(31)35)14-25-29-26(30-40-25)16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3 |

InChI-Schlüssel |

YSFHXFRTWFOPMP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11280840.png)

![N-(4-methoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B11280845.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B11280846.png)

![N~6~-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11280850.png)

![2-(5,8-dimethyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-phenylacetamide](/img/structure/B11280852.png)

![N-(2,4-Dimethylphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11280854.png)

![3-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B11280858.png)

![4-Methoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11280862.png)

![2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11280881.png)

![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11280898.png)